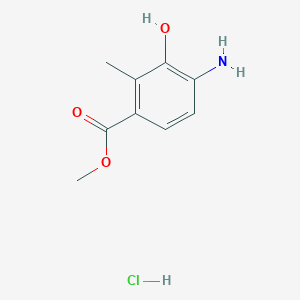

Methyl4-amino-3-hydroxy-2-methylbenzoatehydrochloride

Description

Methyl 4-amino-3-hydroxy-2-methylbenzoate hydrochloride is a substituted benzoic acid derivative with a methyl ester group, amino (-NH₂), hydroxy (-OH), and methyl (-CH₃) substituents at positions 4, 3, and 2 of the aromatic ring, respectively. These compounds are typically synthesized via esterification and subsequent hydrochloride salt formation, as seen in analogous protocols for methyl esters and aromatic amines .

Properties

Molecular Formula |

C9H12ClNO3 |

|---|---|

Molecular Weight |

217.65 g/mol |

IUPAC Name |

methyl 4-amino-3-hydroxy-2-methylbenzoate;hydrochloride |

InChI |

InChI=1S/C9H11NO3.ClH/c1-5-6(9(12)13-2)3-4-7(10)8(5)11;/h3-4,11H,10H2,1-2H3;1H |

InChI Key |

PSHVUSRKJJMZEY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1O)N)C(=O)OC.Cl |

Origin of Product |

United States |

Preparation Methods

Starting Material: 2-Methylaniline (o-Toluidine) Derivatives

A common precursor for methyl 4-amino-3-hydroxy-2-methylbenzoate is o-toluidine (2-methylaniline) , which can be selectively modified to introduce amino and hydroxy groups and subsequently esterified.

Stepwise Synthetic Route (Based on Analogous Processes)

This sequence is adapted from a patent describing preparation of methyl N-butyryl-4-amino-3-methylbenzoate and related compounds, which share structural similarity to methyl 4-amino-3-hydroxy-2-methylbenzoate hydrochloride.

Alternative Hydroxylation Approaches

Hydroxylation of aromatic amines to introduce the 3-hydroxy substituent can be achieved by:

- Direct electrophilic substitution using hydroxylating agents under controlled conditions

- Enzymatic or catalytic hydroxylation methods

- Hydrolysis of nitro or halogenated intermediates followed by reduction

For example, hydroxylation of 2-amino-3-hydroxypyridine analogues has been successfully performed via hydrogenation reduction of nitro precursors or ring-opening chlorination followed by hydrolysis.

Purification and Characterization

- The hydrochloride salt is typically obtained by treating the free base with hydrochloric acid in methanol or aqueous solution, followed by crystallization at low temperature (e.g., -5 to -7 °C) to yield white crystalline solids with high purity (up to 99.9% by HPLC).

- Filtration and drying under reduced pressure finalize the isolation.

- Purity and identity are confirmed by spectroscopic methods (NMR, IR, UV), melting point, and chromatographic techniques.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Comments |

|---|---|---|

| Solvents | Aromatic solvents (chlorobenzene, toluene), acetic acid, methanol, dimethylformamide | Choice depends on step |

| Temperature | 10–160 °C | Varies by reaction; acylation and carbonylation at elevated temps |

| Reaction Time | 20 min – 20 h | Bromination is fast; acylation may require longer |

| Catalysts | Palladium catalyst (for carbonylation) | Essential for carbonylation step |

| Yields | 70–95% per step | High yields in optimized steps |

| Purity | >98% intermediate; >99% final | Achieved by crystallization and filtration |

Research Results and Notes

- The initial acylation of o-toluidine with butyryl chloride is critical and can be optimized by controlling temperature and solvent choice to minimize side reactions and maximize yield.

- Bromination is regioselective and efficient in acetic acid, providing high purity bromo intermediates.

- Palladium-catalyzed carbonylation with methanol is a key step to introduce the methyl ester functionality, performed under pressure with CO gas.

- Hydroxylation and amination steps require careful control to avoid over-oxidation or substitution at undesired positions; literature indicates use of hydrogenation reduction for related compounds.

- Formation of the hydrochloride salt improves compound stability and crystallinity, facilitating purification.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-hydroxy-2-methylbenzoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The nitro group can be reduced to an amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce primary amines .

Scientific Research Applications

Methyl 4-amino-3-hydroxy-2-methylbenzoate hydrochloride is utilized in various scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme interactions and metabolic pathways.

Medicine: The compound is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

Industry: It is employed in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-hydroxy-2-methylbenzoate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Substituent Positioning and Functional Groups

The target compound’s distinct substitution pattern differentiates it from other benzoate hydrochlorides:

- Benzydamine Hydrochloride (): Features a benzylamine core with a dimethylaminoethyl chain. Lacks ester and hydroxy groups, resulting in different pharmacological applications (e.g., anti-inflammatory) .

- Chlorphenoxamine Hydrochloride (): Contains a diphenylmethane backbone with an ether linkage. The absence of a methyl ester and hydroxy group limits its structural overlap .

- 4-(Aminomethyl)-2-Methylbenzoic Acid Hydrochloride (): Shares a 2-methylbenzoic acid backbone but lacks the 3-hydroxy and 4-amino ester groups, altering solubility and reactivity .

Physicochemical Properties

Key properties inferred from analogs:

Notes:

Pharmacological Potential

- Bioactivity: Amino and hydroxy groups are critical for receptor binding in CNS-active compounds (e.g., memantine HCl in ) . The target compound’s substitution may confer neuroprotective or antimicrobial properties.

- Stability: Hydrochloride salts generally exhibit enhanced stability and bioavailability compared to free bases, as noted in stability studies of dosulepin HCl () .

Limitations and Challenges

- Synthetic Complexity : Multi-step synthesis required for precise substituent positioning.

- Data Gaps: Limited direct studies on the target compound necessitate reliance on analogs for property estimation.

Biological Activity

Methyl 4-amino-3-hydroxy-2-methylbenzoate hydrochloride, also known as a derivative of benzoic acid, has garnered attention for its biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 4-amino-3-hydroxy-2-methylbenzoate hydrochloride is characterized by its benzoate structure, which includes an amino group and a hydroxyl group on the aromatic ring. The molecular formula is C10H12ClN2O3, and it exhibits properties typical of aromatic compounds, influencing its solubility and interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various receptors and enzymes. Notably, studies have indicated that compounds with similar structures can act as:

- Inhibitors of Enzymatic Activity : Research has shown that derivatives can inhibit enzymes such as CD73, which plays a crucial role in cancer immunotherapy by modulating adenosine signaling pathways .

- Antimicrobial Agents : Compounds in this class have demonstrated antimicrobial properties against a range of pathogens, suggesting potential applications in treating infections .

Anticancer Properties

Recent studies have highlighted the anticancer potential of methyl 4-amino-3-hydroxy-2-methylbenzoate hydrochloride. In vitro assays have shown that it can inhibit the proliferation of cancer cells by inducing apoptosis and blocking cell cycle progression. For instance, a study reported significant cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity .

Antimicrobial Activity

In addition to its anticancer effects, this compound has exhibited antimicrobial activity. A series of synthesized derivatives were screened for their ability to inhibit bacterial growth, with some showing promising results against resistant strains . The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Case Studies

- Cancer Cell Line Studies : In one study, methyl 4-amino-3-hydroxy-2-methylbenzoate hydrochloride was tested against human breast cancer (MCF-7) and colon cancer (HT-29) cell lines. The compound showed a dose-dependent decrease in cell viability, correlating with increased levels of apoptotic markers .

- Antimicrobial Efficacy : Another investigation focused on the compound's efficacy against Staphylococcus aureus. The results indicated that the compound reduced bacterial load significantly compared to untreated controls, showcasing its potential as an antimicrobial agent .

Table 1: Biological Activity Summary

Q & A

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

- Methodological Answer : Apply a 3² factorial design to variables like temperature (e.g., 60–100°C), pH (4–7), and reaction time (6–24 hours). Use response surface methodology (RSM) to maximize yield and minimize byproducts. For example, highlights factorial design in optimizing dissolution profiles, which can be adapted for synthesis .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR shifts) reported across studies?

- Methodological Answer : Cross-validate data using 2D NMR techniques (COSY, HSQC) to assign proton and carbon signals unambiguously. Compare with computational models (e.g., density functional theory (DFT)-predicted chemical shifts) to address discrepancies. Refer to PubChem entries for standardized spectral data .

Q. How can kinetic modeling improve understanding of the compound’s in vitro release profiles?

- Methodological Answer : Fit release data (e.g., from dissolution studies) to models like zero-order, first-order, or Higuchi kinetics. For example, used Korsmeyer-Peppas modeling to analyze drug release mechanisms, which can be adapted for this compound’s formulation studies .

Q. What in vivo models are suitable for assessing its therapeutic potential (e.g., anti-inflammatory activity)?

- Methodological Answer : Use murine models of inflammation (e.g., carrageenan-induced paw edema). Dose-response studies (10–100 mg/kg) can evaluate efficacy. Pair with ELISA to quantify cytokine levels (e.g., TNF-α, IL-6) for mechanistic insights .

Key Considerations for Experimental Design

- Contradiction Mitigation : Cross-reference analytical data with multiple techniques (e.g., NMR + MS) and literature from authoritative sources (e.g., PubChem) .

- Biological Testing : Prioritize cell-based assays (e.g., COX-2 inhibition) before advancing to in vivo models to reduce ethical and logistical challenges .

- Scale-Up Challenges : Address purification bottlenecks (e.g., column chromatography vs. recrystallization) early in process development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.